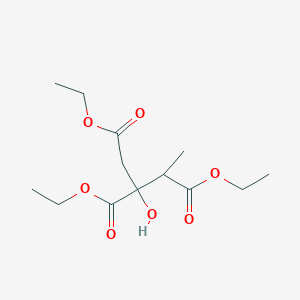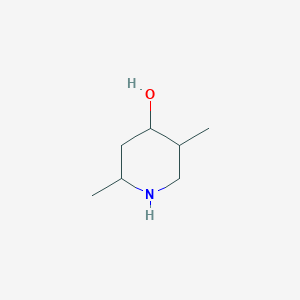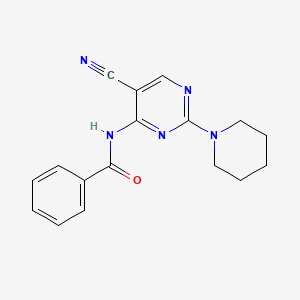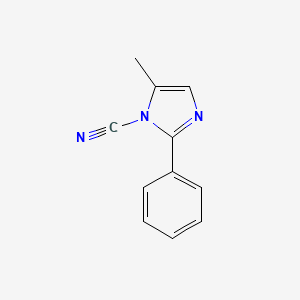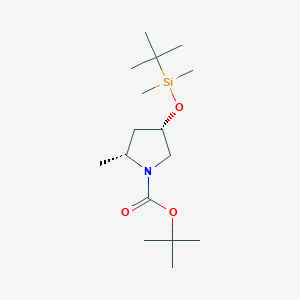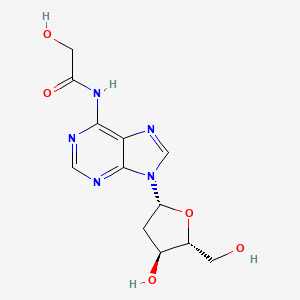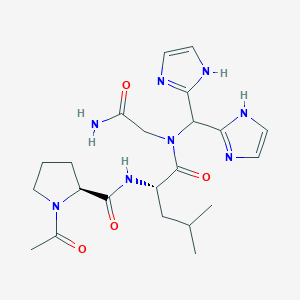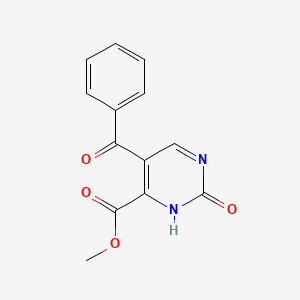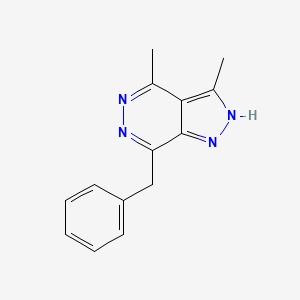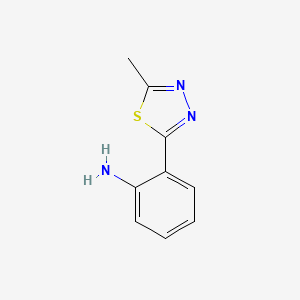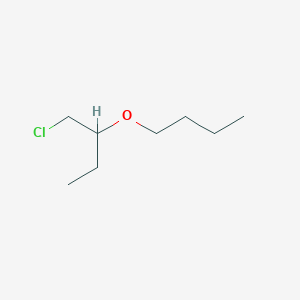![molecular formula C14H12O2 B12937283 4-Hydroxy-5-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12937283.png)
4-Hydroxy-5-methyl-[1,1'-biphenyl]-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-5-methyl-[1,1’-biphenyl]-3-carbaldehyde is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a hydroxyl group, a methyl group, and an aldehyde group attached to a biphenyl structure. The unique arrangement of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-methyl-[1,1’-biphenyl]-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura cross-coupling reaction between an aryl halide and an arylboronic acid in the presence of a palladium catalyst.
Introduction of Functional Groups: The hydroxyl and methyl groups can be introduced through electrophilic aromatic substitution reactions. For example, hydroxylation can be achieved using a hydroxylating agent such as hydrogen peroxide, while methylation can be performed using methyl iodide.
Formylation: The aldehyde group can be introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, which involves the reaction of the biphenyl compound with a formylating agent like DMF and POCl3.
Industrial Production Methods
Industrial production of 4-Hydroxy-5-methyl-[1,1’-biphenyl]-3-carbaldehyde may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-5-methyl-[1,1’-biphenyl]-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters when reacted with alkyl halides or acyl chlorides, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides (e.g., methyl iodide), acyl chlorides (e.g., acetyl chloride)
Major Products
Oxidation: 4-Hydroxy-5-methyl-[1,1’-biphenyl]-3-carboxylic acid
Reduction: 4-Hydroxy-5-methyl-[1,1’-biphenyl]-3-methanol
Substitution: 4-Methoxy-5-methyl-[1,1’-biphenyl]-3-carbaldehyde (ether formation)
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-5-methyl-[1,1’-biphenyl]-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of novel materials.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-5-methyl-[1,1’-biphenyl]-3-carbaldehyde depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy-5-methyl-[1,1’-biphenyl]-3-carbaldehyde can be compared with other similar compounds, such as:
4-Hydroxy-[1,1’-biphenyl]-3-carbaldehyde: Lacks the methyl group, which may affect its reactivity and biological activity.
5-Methyl-[1,1’-biphenyl]-3-carbaldehyde: Lacks the hydroxyl group, which may influence its solubility and chemical reactivity.
4-Hydroxy-5-methyl-[1,1’-biphenyl]-2-carbaldehyde: The position of the aldehyde group is different, which can impact its chemical properties and interactions.
The presence of the hydroxyl, methyl, and aldehyde groups in 4-Hydroxy-5-methyl-[1,1’-biphenyl]-3-carbaldehyde makes it unique and versatile for various applications in research and industry.
Eigenschaften
Molekularformel |
C14H12O2 |
|---|---|
Molekulargewicht |
212.24 g/mol |
IUPAC-Name |
2-hydroxy-3-methyl-5-phenylbenzaldehyde |
InChI |
InChI=1S/C14H12O2/c1-10-7-12(8-13(9-15)14(10)16)11-5-3-2-4-6-11/h2-9,16H,1H3 |
InChI-Schlüssel |
MZIUJVNYGACAHL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1O)C=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



